![molecular formula C9H8BrNO4 B5503338 {4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)

{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

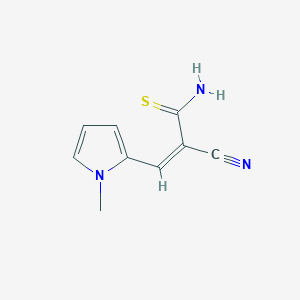

Synthesis of complex organic compounds like "{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid" typically involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of similar compounds involves reactions like regioselective bromination, where specific positions on aromatic rings are targeted for bromine addition. This process can be facilitated by reagents like bromine in acetic acid, yielding products with high specificity and yield. The precise synthesis route for our compound would depend on its specific structure and functional groups (Guzei, Gunderson, & Hill, 2010).

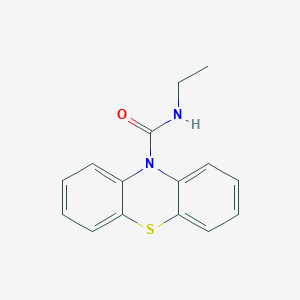

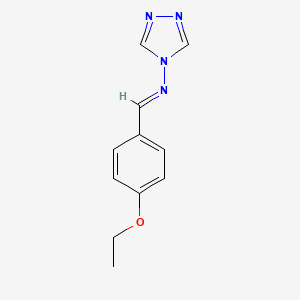

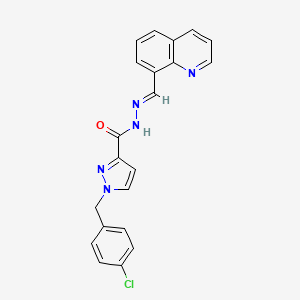

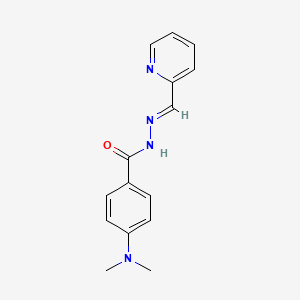

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. Techniques like X-ray crystallography can provide detailed insights into the arrangement of atoms within a molecule. For compounds similar to "this compound," molecular geometry obtained from X-ray crystallography can be compared with computational methods like density functional theory (DFT) to predict and confirm the structure. Such analyses reveal the presence of intramolecular hydrogen bonds and other structural features that stabilize the molecule (Khalaji et al., 2017).

Applications De Recherche Scientifique

Synthesis and Biological Activity

A study by Dahiya et al. (2008) detailed the synthesis of aryloxyacetic acid analogs, highlighting their antimicrobial and anthelmintic properties. This research demonstrated the potential of such compounds in developing new therapeutic agents against specific microbial strains and parasites (Dahiya, Pathak, & Kaur, 2008).

Environmental Decomposition and Metabolism

Research on the degradation and metabolic pathways of structurally related compounds provides valuable insights into environmental and biological processes. For example, Fujita et al. (2001) explored the decomposition of a nitrogen-containing metabolite of 2-bromooctylphenoxy acetic acid, offering a methodological framework for identifying and characterizing environmental pollutants (Fujita, Campbell, Mong, & Reinhard, 2001).

Antioxidant Properties

Li et al. (2011) investigated bromophenol derivatives from the marine red alga Rhodomela confervoides, highlighting their potent antioxidant activities. These findings suggest the potential of bromophenol compounds in contributing to natural antioxidant sources for food and pharmaceutical applications (Li, Li, Gloer, & Wang, 2011).

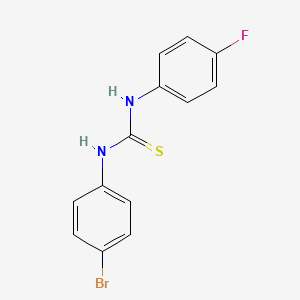

Antibacterial and Antitubercular Activities

The study by Raja et al. (2010) on the synthesis and biological evaluation of diphenyl hydrazones and semicarbazones, derived from phenoxy or 4-bromophenoxy acetic acid, highlighted their antibacterial and antitubercular activities. This research points to the therapeutic potential of these compounds in addressing infectious diseases (Raja, Agarwal, Mahajan, Pandeya, & Ananthan, 2010).

Allelopathy and Ecological Impact

Li et al. (2010) reviewed the role of phenolic compounds, including those structurally related to "{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid", in plant allelopathy. This research sheds light on how such compounds affect plant competition, survival, and biodiversity, potentially offering natural solutions to agricultural and ecological challenges (Li, Wang, Ruan, Pan, & Jiang, 2010).

Propriétés

IUPAC Name |

2-[4-bromo-2-[(E)-hydroxyiminomethyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c10-7-1-2-8(15-5-9(12)13)6(3-7)4-11-14/h1-4,14H,5H2,(H,12,13)/b11-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGJMMVLCDHRAB-NYYWCZLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=NO)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=N/O)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5503272.png)

![4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)

![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)

![3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5503308.png)

![3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)

![(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)

![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5503377.png)

![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)